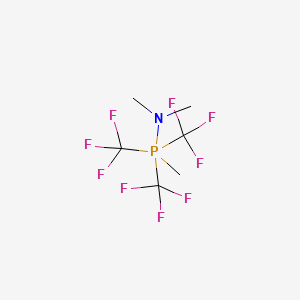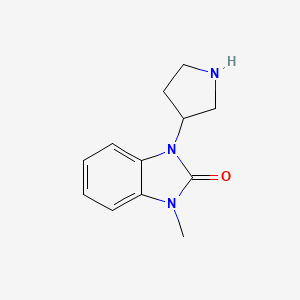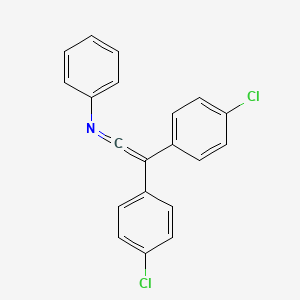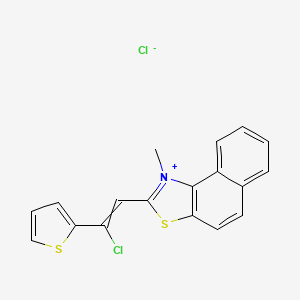
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a synthetic organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a lambda5-phosphorus center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of a phosphorus precursor with trifluoromethylating agents. Common synthetic routes may include:
Reaction with Trifluoromethylating Agents: The phosphorus precursor reacts with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Catalytic Methods:
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions may lead to the formation of phosphines.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.
Scientific Research Applications
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity and stability, allowing it to effectively interact with biological systems. The compound may modulate specific pathways and exert its effects through binding to active sites or altering molecular conformations.
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.
Trifluoromethylphosphine: Contains trifluoromethyl groups but lacks the lambda5 configuration.
Phosphine Oxides: Oxidized derivatives with different chemical properties.
Uniqueness
N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its combination of trifluoromethyl groups and a lambda5-phosphorus center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
64937-81-1 |
|---|---|
Molecular Formula |
C6H9F9NP |
Molecular Weight |
297.10 g/mol |
IUPAC Name |
N-methyl-N-[methyl-tris(trifluoromethyl)-λ5-phosphanyl]methanamine |
InChI |
InChI=1S/C6H9F9NP/c1-16(2)17(3,4(7,8)9,5(10,11)12)6(13,14)15/h1-3H3 |
InChI Key |
HMPVGLMPRQNTLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(C)(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)


![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)




![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)


